REACTION_CXSMILES
|
C[O-].[Na+].[C:4](OC)(=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7].[CH2:13]([C:18]1C(=O)[CH2:20][CH2:21][C:22]=1[O:23]C)[CH2:14][CH2:15][CH2:16][CH3:17].Cl>CO>[CH3:9][O:8][C:6](=[O:7])[CH2:5][C:4]1[CH2:20][CH2:21][C:22](=[O:23])[C:18]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C=1C(CCC1OC)=O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The air in a reactor (a volume of 0.3 L) was preliminarily replaced with nitrogen at ordinary pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours in a nitrogen atmosphere
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
Thereto were added 50 ml of water and 100 ml of toluene
|
Type
|
STIRRING
|
Details
|
the mixture was stirred sufficiently
|
Type
|
CUSTOM
|
Details
|
to separate the organic phase
|
Type
|
DISTILLATION
|
Details
|
The toluene in the organic phase was distilled off in vacuo
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C(CC1)=O)CCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |